Chemical structure and properties of 1-Aminonaphthalene-2-acetic acid
Chemical structure and properties of 1-Aminonaphthalene-2-acetic acid
An In-depth Technical Guide to 1-Aminonaphthalene-2-acetic acid: Structure, Properties, and Synthetic Exploration
Abstract
This technical guide provides a comprehensive scientific overview of 1-Aminonaphthalene-2-acetic acid, a naphthalene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs, established chemical principles, and predictive models to offer a robust profile. The guide covers the compound's chemical structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities based on the known pharmacology of the naphthalene scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational roadmap for initiating research into this and related compounds.
Introduction and Chemical Identity
1-Aminonaphthalene-2-acetic acid belongs to the family of aminonaphthalene derivatives, a class of compounds built upon the naphthalene scaffold. This scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile and rigid structure, which allows for effective interactions with biological targets such as enzymes and DNA.[1][2] The molecule incorporates a primary aromatic amine at the 1-position and an acetic acid moiety at the 2-position, presenting two key functional groups for chemical modification and biological interaction.
While specific data for 1-Aminonaphthalene-2-acetic acid is scarce, we can infer many of its properties from the closely related isomer, 2-Amino-2-(naphthalen-1-yl)acetic acid (CAS 97611-60-4), which shares the same molecular formula and weight.[3][4][5]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (1-aminonaphthalen-2-yl)acetic acid | N/A |
| Synonyms | 1-Amino-2-naphthylacetic acid | N/A |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₂H₁₁NO₂ | [4][6] |
| Molecular Weight | 201.22 g/mol | [4][6] |
| Appearance | Predicted: White to off-white solid | [4][6] |
| Melting Point | ~197-240 °C (by analogy) | [3][6] |
| Boiling Point | ~398 °C at 760 mmHg (by analogy) | [3] |
| Solubility | Predicted: Moderately soluble in polar organic solvents, limited solubility in water. | [4] |
Chemical Structure and Spectroscopic Profile
The unique arrangement of the amino and acetic acid groups on the naphthalene ring dictates the molecule's chemical reactivity and physical properties.
Caption: Chemical Structure of 1-Aminonaphthalene-2-acetic acid.
Predicted Spectroscopic Data
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¹H NMR: The spectrum would be complex. Aromatic protons on the naphthalene ring would appear as multiplets in the δ 7.0-8.0 ppm range. The methylene (-CH₂) protons adjacent to the carboxyl group would likely appear as a singlet around δ 3.5-4.0 ppm. The amine (-NH₂) protons would present as a broad singlet, with its chemical shift dependent on solvent and concentration. The carboxylic acid proton (-COOH) would be a broad singlet far downfield, typically > δ 10 ppm.
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¹³C NMR: The spectrum would show 12 distinct carbon signals. The two carbons of the naphthalene ring bearing substituents would be identifiable. The carbonyl carbon of the carboxylic acid would be found in the δ 170-180 ppm region. The methylene carbon would be expected around δ 35-45 ppm. The remaining aromatic carbons would appear in the δ 110-140 ppm range.
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IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), overlapping with the N-H stretches of the primary amine (~3400-3300 cm⁻¹). A sharp C=O stretch for the carboxylic acid would be prominent around 1700-1725 cm⁻¹. C=C stretching bands for the aromatic ring would appear in the 1600-1450 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 201. Subsequent fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragmentations of the naphthalene core.
Proposed Synthesis and Experimental Protocol
Caption: Proposed workflow for synthesis of 1-Aminonaphthalene-2-acetic acid.
Step-by-Step Protocol (Hypothetical)
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Part 1: Synthesis of 1-Acetamido-naphthalene-2-acetonitrile (Intermediate 3)
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Protection: To a solution of 1-naphthylamine (1.0 eq) in a suitable solvent like glacial acetic acid, add acetic anhydride (1.2 eq) dropwise with stirring. Heat the mixture gently (e.g., 50°C) for 30 minutes to ensure complete formation of N-(1-naphthyl)acetamide.[7]
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Purification: Cool the reaction mixture and pour it into ice-cold water to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield N-(1-naphthyl)acetamide.
-
Bromination: The N-acetylated compound is then brominated, likely at the activated 2-position, using a reagent like N-Bromosuccinimide (NBS) in a solvent such as CCl₄ with a radical initiator.
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Cyanation (Rosenmund-von Braun Reaction): The resulting 2-Bromo-N-(1-naphthyl)acetamide (1.0 eq) is heated with cuprous cyanide (CuCN, 1.1 eq) in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures (e.g., 150°C) for several hours.[7] Reaction progress should be monitored by TLC.
-
Workup: After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and HCl to decompose the copper complexes. The organic product is then extracted with a suitable solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated to yield the crude nitrile intermediate.[7]
-
-
Part 2: Hydrolysis to 1-Aminonaphthalene-2-acetic acid (Final Product)
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Hydrolysis: The crude 1-Acetamido-naphthalene-2-acetonitrile is subjected to hydrolysis. This can be achieved under either acidic (e.g., refluxing in 6M HCl) or basic (e.g., refluxing in 6M NaOH) conditions. This single step will hydrolyze both the nitrile group to a carboxylic acid and the acetamide protecting group to the primary amine.
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Isolation: If using acidic hydrolysis, cool the solution and adjust the pH to the isoelectric point of the amino acid (typically pH 4-6) to precipitate the product. If using basic hydrolysis, acidify the cooled solution to the isoelectric point.
-
Final Purification: Collect the solid product by vacuum filtration. Wash with cold water and then a non-polar solvent like ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Potential Biological Profile and Applications
While 1-Aminonaphthalene-2-acetic acid itself has not been extensively studied, the naphthalene scaffold is present in a wide array of biologically active molecules.[1][2] Derivatives of naphthylamine have demonstrated significant potential as cytotoxic, antifungal, and anti-inflammatory agents.[9][10]
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Anticancer Potential: Many naphthalene derivatives exert their cytotoxic effects by intercalating with DNA or inhibiting key enzymes like topoisomerases.[1] The presence of both an amine and a carboxylic acid group offers handles for creating a library of amide or other derivatives for screening against cancer cell lines.[11]
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Antimicrobial Activity: Naphthylamine analogs have shown activity against various pathogenic fungi and bacteria.[2][10] The mechanism often involves disruption of the cell membrane or inhibition of essential enzymes.
-
Anti-inflammatory Properties: Some novel alpha-amino naphthalene derivatives have shown potent anti-inflammatory activity with reduced ulcerogenic effects compared to standard drugs like phenylbutazone.[9]
The biological activity of naphthalene derivatives is hypothesized to involve interference with fundamental cellular processes. The structural features of 1-Aminonaphthalene-2-acetic acid make it a compelling candidate for further investigation in these areas.
Caption: Drug discovery workflow for novel derivatives.
Conclusion
1-Aminonaphthalene-2-acetic acid represents an under-explored molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive, albeit predictive, overview of its chemical structure, properties, and a viable synthetic strategy. By leveraging data from structurally related analogs, we can confidently propose that this compound is a solid, moderately polar substance with characteristic spectroscopic features. The established biological activities of the aminonaphthalene scaffold strongly suggest that derivatives of this molecule could yield promising candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The detailed synthetic protocol and proposed discovery workflow provided herein offer a solid foundation for researchers to begin the practical exploration of this intriguing compound.
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